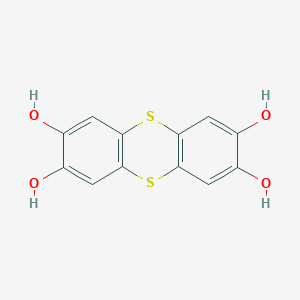
2,3,7,8-Thianthrenetetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7,8-Thianthrenetetrol is a sulfur-containing heterocyclic compound with the chemical formula C12H8O4S2 It is characterized by a dibenzo-fused 1,4-dithiine ring, where two sulfur atoms are embedded diagonally
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7,8-Thianthrenetetrol typically involves the use of arenethiols as starting materials. One common method includes the reaction of arenethiols with fuming sulfuric acid and reductants such as zinc or tin(II) chloride. Another approach involves the use of S2Cl2 and Lewis acids like aluminum chloride to directly synthesize thianthrene derivatives from unfunctionalized aromatic substrates .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalytic amounts of trifluoromethanesulfonic acid in hexafluoroisopropyl alcohol at elevated temperatures has been reported to produce thianthrene derivatives in significant yields .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,7,8-Thianthrenetetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfur atoms play a crucial role.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thianthrene derivatives .
Wissenschaftliche Forschungsanwendungen
2,3,7,8-Thianthrenetetrol has a wide range of applications in scientific research:
Biology: The compound’s redox behavior and electron-donating properties make it useful in biological studies, particularly in understanding electron transfer processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,3,7,8-Thianthrenetetrol involves its redox behavior and electron-donating properties. The sulfur atoms in the compound facilitate electron transfer processes, making it an effective electron donor. This property is utilized in various chemical reactions and applications, including the development of organic electronic materials .
Vergleich Mit ähnlichen Verbindungen
Thianthrene: A sulfur-containing heterocyclic compound with similar structural properties.
Dibenzothiophene: Another sulfur-containing compound with a fused ring structure.
Benzothiophene: A simpler sulfur-containing heterocyclic compound.
Uniqueness: 2,3,7,8-Thianthrenetetrol is unique due to its specific arrangement of sulfur atoms and its ability to undergo a wide range of chemical reactions. Its redox behavior and electron-donating properties make it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
24066-96-4 |
|---|---|
Molekularformel |
C12H8O4S2 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
thianthrene-2,3,7,8-tetrol |
InChI |
InChI=1S/C12H8O4S2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4,13-16H |
InChI-Schlüssel |
KPWWYSXDMXFVIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=C1SC3=C(S2)C=C(C(=C3)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4S,7S)-4-benzyl-9-[(1R,4S,7S)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B14085311.png)
![8-[3-(azepan-1-yl)propyl]-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14085314.png)

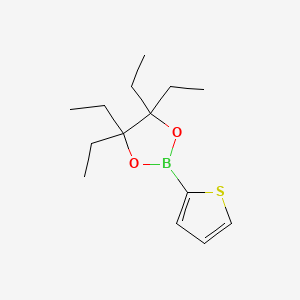
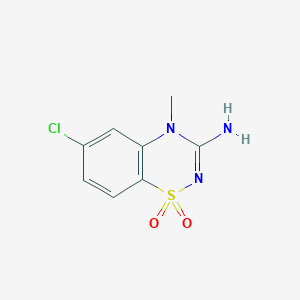
![propan-2-yl 2-(4-oxo-6-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B14085324.png)
![1,1'-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride](/img/structure/B14085326.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14085331.png)
![1-[4-(Propan-2-yl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085335.png)
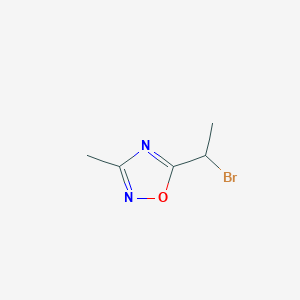
![1-{2-[(4-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14085359.png)
![1-(3-Phenoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085366.png)
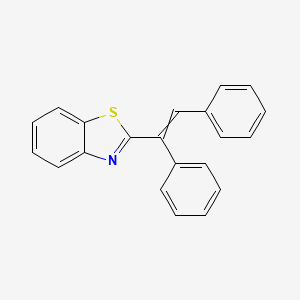
![2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085383.png)
